1-(4-{[4-(Ethylamino)pyridin-2-yl]methyl}piperazin-1-yl)ethan-1-one
Description
This compound features a piperazine core substituted with an acetyl group (ethan-1-one) and a pyridin-2-ylmethyl moiety bearing an ethylamino group at the 4-position. The ethylamino group may enhance solubility and receptor interaction, while the acetyl group is a common pharmacophore in piperazine-based therapeutics.
Properties
IUPAC Name |
1-[4-[[4-(ethylamino)pyridin-2-yl]methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-3-15-13-4-5-16-14(10-13)11-17-6-8-18(9-7-17)12(2)19/h4-5,10H,3,6-9,11H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEACBLMCSLFGFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC=C1)CN2CCN(CC2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[4-(Ethylamino)pyridin-2-yl]methyl}piperazin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction involving 2-chloro-5-chloromethylpyridine and N-ethylpiperazine.
Final Assembly: The final step involves the coupling of the pyridine and piperazine rings through a reductive amination reaction, forming the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[4-(Ethylamino)pyridin-2-yl]methyl}piperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Various nucleophiles (amines, thiols), typically in polar aprotic solvents like dimethyl sulfoxide (DMSO)
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1-(4-{[4-(Ethylamino)pyridin-2-yl]methyl}piperazin-1-yl)ethan-1-one has been studied for its potential as a pharmacological agent . Its structure suggests it may interact with various biological targets, particularly in the central nervous system (CNS).
Neuropharmacological Applications
Research indicates that compounds similar to this one may act as muscarinic receptor antagonists , which are crucial in treating neurological disorders such as schizophrenia and Parkinson's disease. Studies have shown that modifications in the piperazine and pyridine moieties can enhance binding affinity and selectivity towards specific receptors, leading to potential therapeutic effects in neurological conditions .
Antipsychotic Activity
A study published in a pharmacological journal evaluated the efficacy of related piperazine derivatives in animal models of psychosis. The research demonstrated that compounds with structural similarities to this compound exhibited significant antipsychotic-like effects, suggesting a promising avenue for developing new treatments for schizophrenia .
Antidepressant Properties
Another investigation focused on the antidepressant potential of piperazine derivatives. The results indicated that these compounds could modulate serotonin and norepinephrine levels in the brain, leading to improved mood and reduced anxiety symptoms. The findings support further exploration of this compound as a candidate for antidepressant drug development .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include:
- Formation of the piperazine ring.
- Alkylation with ethylamine to introduce the ethylamino group.
- Coupling with pyridine derivatives to achieve the desired structure.
These synthetic pathways are crucial for producing analogs with varying biological activities, allowing researchers to optimize pharmacological properties through structure-activity relationship (SAR) studies.
Mechanism of Action
The mechanism of action of 1-(4-{[4-(Ethylamino)pyridin-2-yl]methyl}piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism.
Pathways Involved: By interacting with these molecular targets, the compound can influence signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Substituent Effects: Electron-Donating Groups: The ethylamino group in the target compound may improve solubility and basicity relative to electron-withdrawing groups (e.g., chlorophenyl in T47) . Aromatic Tail Variations: Benzoyl/chlorobenzoyl groups (QD10–QD17) enhance antioxidant activity but may reduce metabolic stability .
Pharmacological and Functional Insights
- Enzyme Inhibition: Fluorophenyl/chlorophenyl substituents (e.g., 1a, 2a) correlate with tyrosinase inhibition, implying that the target’s ethylamino group could modulate similar enzymatic pathways .
- Structural Flexibility: The pyridin-2-ylmethyl group in the target compound may confer better CNS penetration compared to bulkier substituents (e.g., benzoylphenoxypropyl in QD10) .
Physicochemical and Commercial Considerations
- Purity and Availability : The target compound is marketed at ≥95% purity, whereas analogs like QD12 (18% yield) face synthesis challenges .
- Thermal Stability : High melting points in QD17 (180–183°C) suggest crystalline stability, but the target compound’s melting data are unreported, limiting direct comparisons .
Biological Activity
1-(4-{[4-(Ethylamino)pyridin-2-yl]methyl}piperazin-1-yl)ethan-1-one, also known by its CAS number 1423032-02-3, is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article synthesizes available research findings regarding its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : C14H22N4O
- Molecular Weight : 262.35 g/mol
- CAS Number : 1423032-02-3
This compound features a piperazine ring and a pyridine moiety, which are structural elements commonly associated with various biological activities.
Antidepressant Activity
Research has highlighted the compound's potential as an antidepressant. A study synthesized a series of derivatives related to this compound and evaluated their serotonin (5-HT) reuptake inhibition capabilities. The most promising derivative exhibited significant inhibition of serotonin reuptake, suggesting a mechanism similar to that of established antidepressants. In vivo tests indicated that this derivative could effectively reduce immobility times in the forced swimming test (FST), a common model for assessing antidepressant activity in rodents .
Structure-Activity Relationship (SAR)
The biological activity of compounds within this class can often be explained through structure-activity relationships (SAR). Modifications to the piperazine and pyridine rings can significantly impact their biological profile. For example, variations in substituents on the pyridine ring have been shown to enhance or diminish serotonin reuptake inhibition .
Case Study 1: Serotonin Reuptake Inhibition
In a controlled study, various derivatives were synthesized and tested for their ability to inhibit serotonin reuptake. The results indicated that compounds with ethylamino substitutions demonstrated enhanced potency compared to their non-substituted counterparts. This suggests that the ethylamino group plays a crucial role in enhancing the antidepressant properties of these compounds.
Case Study 2: Pharmacokinetics and Stability
The pharmacokinetic profile of one promising derivative was assessed using human liver microsomes, revealing good stability and favorable metabolic characteristics. This is crucial for developing effective therapeutic agents as it indicates potential for sustained therapeutic levels in vivo .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C14H22N4O |
| Molecular Weight | 262.35 g/mol |
| CAS Number | 1423032-02-3 |
| Serotonin Reuptake Inhibition | Potent (specific values vary) |
| Antibacterial Activity | Moderate (specific MIC values needed) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
